molecular formula C7H2BrCl2N3 B3227155 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine CAS No. 1260665-43-7

6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine

Cat. No.: B3227155
CAS No.: 1260665-43-7
M. Wt: 278.92 g/mol
InChI Key: SVRRPUDXEZTLGZ-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine is a heterocyclic compound with the molecular formula C7H2BrCl2N3 This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[3,2-D]pyrimidine core

Preparation Methods

The synthesis of 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of pyrido[3,2-D]pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), in the presence of catalysts and solvents .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it valuable for developing new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development and medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

The molecular targets and pathways involved depend on the specific application and context of use. In medicinal chemistry, researchers study its interactions with biological targets to understand its therapeutic potential and develop new drugs.

Comparison with Similar Compounds

6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine can be compared with other similar compounds, such as:

  • 6-Bromo-2,4-dichloropyrido[2,3-D]pyrimidine
  • 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
  • 6-Chloro-2,4-dibromopyrido[3,2-D]pyrimidine

These compounds share similar core structures but differ in the position and type of halogen atoms attached to the pyrido[3,2-D]pyrimidine ring.

This compound is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

6-bromo-2,4-dichloropyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRRPUDXEZTLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(N=C2Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260081
Record name 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-43-7
Record name 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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